7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-[(3-Bromophenyl)methyl]-7-azabicyclo[221]heptane is a bicyclic compound featuring a bromophenyl group attached to a nitrogen-containing azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane typically involves the reaction of a bromophenylmethyl halide with a bicyclic amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the azabicycloheptane structure may interact with various receptors or enzymes. These interactions can modulate biological pathways and elicit specific effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound without the bromophenyl group.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
2,7-Diazabicyclo[2.2.1]heptane: Features two nitrogen atoms in the bicyclic framework.
Uniqueness
7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar bicyclic compounds .
Properties
Molecular Formula |
C13H16BrN |
---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-11-3-1-2-10(8-11)9-15-12-4-5-13(15)7-6-12/h1-3,8,12-13H,4-7,9H2 |
InChI Key |
DIPKOYCKLSNGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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